2-Methyl-2H-indazole-6-carboxaldehyde
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Overview
Description
2-Methyl-2H-indazole-6-carboxaldehyde is a chemical compound with the IUPAC name 2-methyl-2H-indazole-6-carbaldehyde . It has a molecular weight of 160.18 and its InChI code is 1S/C9H8N2O/c1-11-5-8-3-2-7 (6-12)4-9 (8)10-11/h2-6H,1H3 .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-2H-indazole-6-carboxaldehyde are not available, general reactions for the synthesis of 2H-indazoles have been reported . These include transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
2-Methyl-2H-indazole-6-carboxaldehyde is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .Scientific Research Applications
Photochemical Reactions
2-Methyl-2H-indazole-6-carboxaldehyde and related indazole compounds have been studied for their photochemical reactions. In acidic solutions, these compounds can undergo photolysis, leading to the formation of various benzaldehydes or acetophenones, depending on the substituents and reaction conditions. For instance, the photolysis of indazoles in acidic alcoholic solutions can result in minor amounts of 3-substituted 2-amino-benzaldehydes and acetophenones (Georgarakis, Schmid, & Hansen, 1979).
Synthesis of Indazole Derivatives
Indazole derivatives, including those related to 2-Methyl-2H-indazole-6-carboxaldehyde, are important in medicinal chemistry, particularly as kinase inhibitors. Efficient synthetic methods have been developed for producing indazole-3-carboxaldehydes, which are key intermediates in creating a variety of polyfunctionalized 3-substituted indazoles (Chevalier et al., 2018).
Heterocycle Synthesis
The synthesis of 2H-indazoles and their derivatives has been explored extensively, leveraging reactions like the Davis-Beirut reaction (DBR). This method utilizes nitroso imine or nitroso benzaldehyde intermediates for the construction of various indazole classes under alkaline or photochemical conditions. Such syntheses are significant in chemical biology and medicinal chemistry (Zhu, Haddadin, & Kurth, 2019).
Safety And Hazards
Future Directions
Indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The future prospects of indazoles as protein kinase inhibitors for the treatment of cancer are also being explored .
properties
IUPAC Name |
2-methylindazole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBAUFAXHCCIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278507 |
Source
|
Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-6-carboxaldehyde | |
CAS RN |
1337881-08-9 |
Source
|
Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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